6,8-Dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid
Description
Properties
CAS No. |
62331-70-8 |
|---|---|
Molecular Formula |
C11H7Br2NO3 |
Molecular Weight |
360.99 g/mol |
IUPAC Name |
6,8-dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H7Br2NO3/c1-4-10(15)8(11(16)17)6-2-5(12)3-7(13)9(6)14-4/h2-3,15H,1H3,(H,16,17) |
InChI Key |
NKKPMZSADIDJMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C=C(C=C(C2=N1)Br)Br)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid typically involves the bromination of 3-hydroxy-2-methylquinoline-4-carboxylic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent in an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure precision and safety. The use of continuous flow reactors can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The bromine atoms can be reduced to form the corresponding debrominated compound.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Debrominated quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups
Scientific Research Applications
Research has demonstrated that 6,8-dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid exhibits significant biological activities, which can be categorized as follows:
- Antimicrobial Activity : The compound has shown promising results against various microbial strains, indicating its potential as an antimicrobial agent. Studies suggest that its effectiveness may be attributed to its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways.
- Antioxidant Properties : Preliminary investigations indicate that this compound may possess antioxidant capabilities, which are beneficial for protecting cells from oxidative stress and related diseases .
- Pharmacokinetics : Interaction studies have focused on the compound's binding affinity with biological targets, which is crucial for understanding its pharmacokinetic properties and optimizing its efficacy as a therapeutic agent.
Applications in Medicinal Chemistry
The structural characteristics of 6,8-dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid make it a valuable candidate in drug development. Its synthesis can be modified to enhance specific biological activities, leading to the creation of novel therapeutic agents. The compound's derivatives have been explored for their potential use in treating various diseases, including infections and oxidative stress-related conditions .
Applications in Dye Production
The compound's unique chemical structure allows it to be utilized in the synthesis of dyes. Derivatives of quinoline compounds are known for their vibrant colors and stability, making them suitable for various applications in textiles and coatings. The process of synthesizing these dyes often involves modifying the bromine and hydroxyl groups to achieve desired properties .
Case Studies
Several case studies have explored the applications of this compound:
- Antimicrobial Efficacy Study : A study conducted on various microbial strains demonstrated that 6,8-dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential use in developing new antibacterial agents.
- Dye Synthesis Research : Research focused on synthesizing novel dyes from quinoline derivatives revealed that modifications of the carboxylic acid group could lead to dyes with enhanced stability and colorfastness properties.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group play crucial roles in its reactivity and interaction with biological molecules. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Molecular Properties
The table below compares key structural and molecular features of 6,8-dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid with related quinoline derivatives:
*Estimated molecular formula based on structural analogs.
Key Observations:
Halogen Effects: Bromine substituents (Br) in the target compound increase molecular weight and lipophilicity compared to chlorine (Cl) or fluorine (F) analogs. Fluorine (F), being highly electronegative, often improves metabolic stability and bioavailability in drug design, as seen in the difluoro derivative .
Hydroxyl and Carboxylic Acid Positioning: The hydroxyl group at position 3 in the target compound vs. A position 3 hydroxyl may increase acidity (lower pKa) compared to position 4, influencing ionization and solubility . The carboxylic acid group at position 4 (target) vs. position 3 (dichloro analog) could affect molecular planarity and interactions with enzymatic active sites.
Piperazinyl and methylamino groups in the difluoro compound introduce basic nitrogen atoms, increasing water solubility and enabling salt formation, which contrasts with the purely acidic groups in the target compound .
Biological Activity
6,8-Dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid is a compound that belongs to the quinoline family, characterized by its unique bromination pattern and functional groups. This compound has garnered attention due to its diverse biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
- Molecular Formula : C11H8Br2N1O3
- Molecular Weight : Approximately 328.99 g/mol
- Physical State : Solid (yellow to green color)
- Melting Point : ~235 °C
- Boiling Point : ~370 °C
Antimicrobial Activity
Research indicates that 6,8-dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results.
| Bacterial Strain | Inhibition Zone (mm) | Comparison to Standard Drug (mm) |
|---|---|---|
| Staphylococcus aureus | 22 | 24 |
| Klebsiella pneumoniae | 25 | 27 |
| Pseudomonas aeruginosa | 23 | 24 |
The compound demonstrated effective inhibition against Staphylococcus aureus, comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
Anticancer Activity
The anticancer properties of this compound have also been explored. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.
| Cell Line | IC50 Value (µM) |
|---|---|
| HCT116 | 13.7 |
| MBA231 | 15.3 |
These results suggest that the compound may be effective in targeting specific cancer types, with lower IC50 values indicating higher potency against these cell lines .
The biological activity of 6,8-dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid is attributed to its ability to interact with biological targets through various mechanisms:
- DNA Intercalation : The quinoline structure allows for intercalation between DNA bases, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in target cells, leading to apoptosis in cancer cells.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological assays:
- Study on Antimicrobial Properties :
- Anticancer Evaluation :
Q & A
Q. Methodological considerations :
- Reagent selection : Use N-bromosuccinimide (NBS) for controlled radical bromination, minimizing side reactions.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution .
- Temperature control : Low temperatures (0–5°C) reduce di-brominated byproducts.
- Catalysts : FeCl₃ or AlCl₃ can direct bromine to specific positions via Lewis acid mediation .
Q. Example optimization :
| Condition | Yield (Unoptimized) | Yield (Optimized) |
|---|---|---|
| Br₂ in CHCl₃, 25°C | 45% | – |
| NBS in DMF, 0°C | – | 72% |
Advanced: How to resolve contradictory biological activity data for halogenated analogs?
Q. Analytical strategies :
- Purity assessment : Impurities (e.g., residual solvents in ) may skew results. Use HPLC to confirm >95% purity.
- Assay variability : Standardize protocols (e.g., MIC testing for antibacterial activity ).
- Electronic effects : Compare brominated vs. fluoro/chloro analogs (e.g., lower logP for bromine reduces membrane permeability ).
Q. Case study :
| Compound | Antibacterial MIC (µg/mL) | Source |
|---|---|---|
| 6,8-Difluoro analog | 0.5 | |
| 6-Bromo-2-(3-methoxyphenyl) analog | 2.0 |
Advanced: How do bromine substituents impact antibacterial efficacy compared to fluoro/chloro analogs?
Q. Mechanistic insights :
- Electron-withdrawing effects : Bromine’s larger atomic radius enhances π-stacking with bacterial DNA gyrase but reduces solubility.
- Steric hindrance : Bulkier bromine may limit target binding compared to smaller halogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
